![molecular formula C9H8N2O2 B1684208 8-Hydroxy-2-methylquinazolin-4(3H)-one CAS No. 90417-38-2](/img/structure/B1684208.png)
8-Hydroxy-2-methylquinazolin-4(3H)-one
Overview
Description
8-Hydroxy-2-methylquinazolin-4(3H)-one (8-HMQ) is a novel small molecule that has gained attention in recent years due to its potential application in scientific research and medicine. 8-HMQ is a member of the quinazolinone family, a group of heterocyclic compounds that are used in a variety of applications. 8-HMQ is of particular interest due to its unique properties, which make it suitable for a variety of scientific and medical applications.
Scientific Research Applications
PARP Inhibitor
NU1025 is a potent poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, NU1025 can affect these processes, which has implications in fields like cancer research and neurology .
Anti-Cancer Activity
NU1025 has shown potential as an anti-cancer agent . It potentiates the cytotoxicity of certain cancer treatments, making them more effective . This could make it a valuable tool in the development of new cancer therapies .
Neuroprotective Activity
Research has indicated that NU1025 has neuroprotective activity . In studies, pretreatment with NU1025 restored cell viability in injured cells, suggesting it could have a role in protecting neurons from damage .
Use in Biochemistry Research
NU1025 is used in biochemistry research for structure and function analysis, as well as in techniques like ELISA and SDS . Its properties as a PARP inhibitor make it useful in studying the role of PARP in various biological processes .
Use in Integrated Circuit Technology
NU1025 is also a highly integrated intelligent full-bridge chip used in semiconductor technology . It optimizes wireless power transmission solutions and integrates all necessary functions, making it applicable in various technological fields .
Use in Wireless Charging Solutions
The NU1025 chip is used in wireless charging solutions . With its integrated functions and proprietary current measurement circuit, it provides accurate current readings for foreign object detection (FOD), power measurement, intra-communication, Q factor detection, and digital demodulation .
Mechanism of Action
Target of Action
NU1025, also known as 8-Hydroxy-2-methylquinazolin-4(3H)-one, primarily targets the enzyme Poly [ADP-ribose] polymerase 1 (PARP1) in humans . PARP1 plays a crucial role in the DNA repair process and is activated in response to DNA strand breaks .
Mode of Action
NU1025 acts as a potent inhibitor of PARP1 . It binds to the enzyme and prevents it from performing its function, which is to assist in the repair of DNA damage . This inhibition leads to an increase in DNA strand breaks and a decrease in DNA repair .
Biochemical Pathways
The inhibition of PARP1 by NU1025 affects the base excision repair (BER) pathway, a key pathway involved in the repair of DNA damage . By inhibiting PARP1, NU1025 disrupts the BER pathway, leading to an accumulation of DNA strand breaks and a decrease in DNA repair .
Result of Action
The inhibition of PARP1 by NU1025 leads to an increase in DNA strand breaks and a decrease in DNA repair . This results in enhanced cytotoxicity of DNA-damaging agents and ionizing radiation . In addition, NU1025 has been shown to have anti-cancer and neuroprotective activity .
properties
IUPAC Name |
8-hydroxy-2-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDAOHJWLUNFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238166 | |
Record name | Nu 1025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-2-methylquinazolin-4(3H)-one | |
CAS RN |
90417-38-2 | |
Record name | 8-Hydroxy-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90417-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NU 1025 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090417382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NU1025 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nu 1025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxy-2-methylquinazolin-4-[3H]one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-2-METHYL-4(3H)-QUINAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZL2C7V9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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